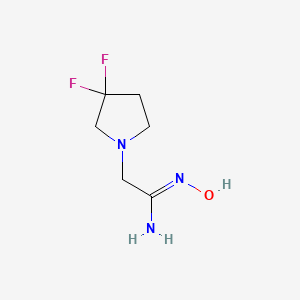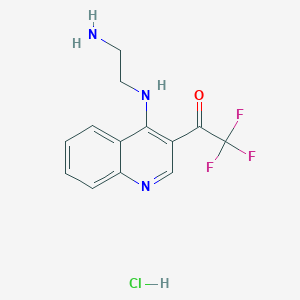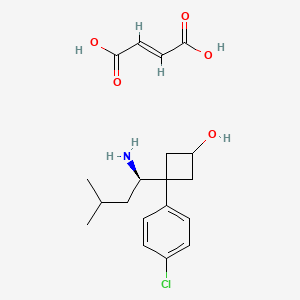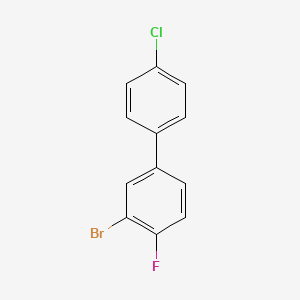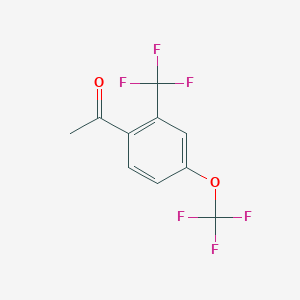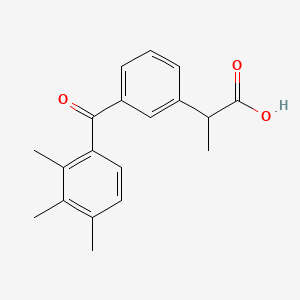
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid is a chemical compound known for its unique structure and properties It is a derivative of propanoic acid, featuring a benzoyl group substituted with three methyl groups at the 2, 3, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid typically involves the use of electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where 2,3,4-trimethylbenzoyl chloride reacts with phenylpropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatography techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzoyl compounds.
科学的研究の応用
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar Compounds
- 2-(3-(3,4,5-Trimethylbenzoyl)phenyl)propanoic acid
- 2-(3-(2,4,5-Trimethylbenzoyl)phenyl)propanoic acid
Uniqueness
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid is unique due to the specific positioning of the methyl groups on the benzoyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to its analogs .
特性
分子式 |
C19H20O3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
2-[3-(2,3,4-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-9-17(13(3)12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
InChIキー |
CQBNHIWRSOGPEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13433810.png)




![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)

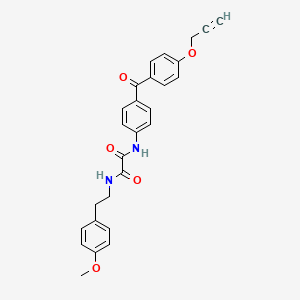
![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
